molecular formula C9H12O3S2 B2712587 4-(1-hydroxyethyl)-3-methyl-5-(methylthio)thiophene-2-carboxylic acid CAS No. 883008-12-6

4-(1-hydroxyethyl)-3-methyl-5-(methylthio)thiophene-2-carboxylic acid

Cat. No.: B2712587
CAS No.: 883008-12-6
M. Wt: 232.31
InChI Key: XDSUEEDILJKREI-UHFFFAOYSA-N
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Description

4-(1-hydroxyethyl)-3-methyl-5-(methylthio)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group, a methyl group, and a methylsulfanyl group attached to the thiophene ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-hydroxyethyl)-3-methyl-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the alkylation of thiophene derivatives followed by functional group transformations. For instance, starting with 3-methylthiophene, a Friedel-Crafts alkylation can introduce the methylsulfanyl group. Subsequent oxidation and esterification steps can yield the desired carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-hydroxyethyl)-3-methyl-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(1-Oxoethyl)-3-methyl-5-methylsulfanylthiophene-2-carboxylic acid.

    Reduction: Formation of 4-(1-Hydroxyethyl)-3-methyl-5-methylsulfanylthiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-hydroxyethyl)-3-methyl-5-(methylthio)thiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-hydroxyethyl)-3-methyl-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyethyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxybutyric acid: Similar in structure but contains a methoxy and nitrophenoxy group.

    4-(1-Hydroxyethyl)quinoline-2-carboxylic acid: Contains a quinoline ring instead of a thiophene ring.

Uniqueness

4-(1-hydroxyethyl)-3-methyl-5-(methylthio)thiophene-2-carboxylic acid is unique due to the combination of its functional groups and the thiophene ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(1-hydroxyethyl)-3-methyl-5-methylsulfanylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S2/c1-4-6(5(2)10)9(13-3)14-7(4)8(11)12/h5,10H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSUEEDILJKREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C)O)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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